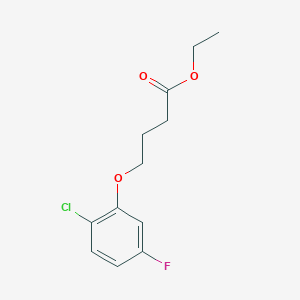

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3. It is a fluorinated ester that is often used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-chloro-5-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxybutanoates.

Oxidation: 4-(2-chloro-5-fluoro-phenoxy)butanoic acid.

Reduction: 4-(2-chloro-5-fluoro-phenoxy)butanol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate exhibit notable antibacterial properties. For instance, studies have shown that derivatives of 2-chloro-5-fluorophenol demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of 2-chloro-5-fluorophenol derivatives using the disc diffusion method. The results indicated a significant zone of inhibition against both gram-positive and gram-negative bacteria, suggesting that the structural features of these compounds enhance their antimicrobial potency .

2. Drug Development

The unique structural characteristics of this compound allow it to serve as a valuable building block in the synthesis of more complex pharmaceutical agents. Its halogen substituents can modulate interactions with biological targets, potentially leading to new therapeutic agents for treating infections or other diseases.

Agrochemical Applications

1. Herbicidal Properties

The compound's unique chemical structure may also confer herbicidal properties, making it useful in agricultural applications. Similar compounds have been studied for their effectiveness in inhibiting weed growth, which is crucial for crop management.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Herbicidal Activity | Target Weeds |

|---|---|---|

| This compound | Moderate | Amaranthus spp., Cynodon spp. |

| Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate | High | Echinochloa spp., Setaria spp. |

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions where 2-chloro-5-fluorophenol reacts with ethyl butanoate in the presence of a base such as potassium carbonate. This method allows for high yields and purity, essential for both research and industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate can be compared with other similar compounds such as:

Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate: Similar structure but with a different position of the fluoro substituent.

Ethyl 4-(2-chloro-3-fluoro-phenoxy)butanoate: Another positional isomer with distinct reactivity.

Ethyl 4-(2-chloro-5-bromo-phenoxy)butanoate: Contains a bromo substituent instead of fluoro, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its analogs.

Biological Activity

Structure and Properties

Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is characterized by its phenoxybutanoate structure with chloro and fluoro substituents on the phenyl ring. The presence of these halogen atoms significantly influences its chemical properties and biological activities. The molecular formula of this compound is C12H14ClFO3, with a molecular weight of approximately 260.69 g/mol.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures to this compound may exhibit antimicrobial properties. The unique combination of chlorine and fluorine substituents could enhance its lipophilicity and metabolic stability, which are critical factors for potential antimicrobial activity.

Enzyme Inhibition

The biological activity of this compound is primarily attributed to its halogen substituents, which can modulate interactions with biological targets. These interactions may influence various biochemical pathways, potentially leading to enzyme inhibitory effects.

Potential Therapeutic Applications

Compounds with similar structures have been studied for their potential applications in pharmaceuticals and agrochemicals due to their unique biological profiles. The specific positioning of the chloro and fluoro substituents on the phenoxy ring may significantly influence its chemical reactivity and biological activity compared to similar compounds.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Unique Features | Potential Biological Activity |

|---|---|---|

| This compound | Chloro at 2-position, Fluoro at 5-position | Antimicrobial, Enzyme inhibition |

| Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate | Bromo at 2-position, Fluoro at 5-position | Antimicrobial, Enhanced lipophilicity |

| Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate | Chloro at 4-position, Fluoro at 2-position | Modulation of biological targets |

This comparison highlights the potential impact of halogen positioning on biological activity.

Research Findings

While specific research on this compound is limited, studies on related compounds provide insights into its potential biological activities:

- A study on phenoxyacetamide scaffolds revealed that the position and nature of halogen substituents significantly affect the compound's ability to inhibit bacterial Type III Secretion Systems (T3SS) . This suggests that this compound might have similar effects on bacterial pathogenicity.

- Research on oxazolidinones with various substituents, including halogens, demonstrated that small changes in molecular structure can overcome efflux and permeation issues in Gram-negative bacteria . This indicates that the specific halogen arrangement in this compound could potentially contribute to its antibacterial properties.

- Studies on marine phenolics have shown that halogenated phenolic compounds can exhibit various bioactivities, including enzyme inhibitory effects and antimicrobial, antiviral, and anticancer activities . While this compound is not of marine origin, these findings suggest potential areas for further investigation of its biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 2-chloro-5-fluorophenol with ethyl 4-bromobutanoate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetone. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of phenol to bromoester), temperature (80–100°C), and reaction time (12–24 hours). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

- Methodology :

- NMR : ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm for chloro-fluoro-substituted benzene) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂O).

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 302.06 (C₁₂H₁₂ClFO₃).

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (C-Cl/C-F) .

Q. What are the critical purity criteria, and how are impurities profiled?

- Methodology : Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Impurities may include unreacted starting materials (e.g., 2-chloro-5-fluorophenol) or side products like ethyl 4-hydroxybutanoate. Reference standards (e.g., EP impurity protocols) and spiking experiments are used for identification .

Advanced Research Questions

Q. How does the chloro-fluoro substitution pattern influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : The electron-withdrawing Cl and F substituents enhance electrophilic aromatic substitution (EAS) resistance but improve stability in biological matrices. Computational studies (DFT) assess electronic effects on binding affinity to targets like enzymes or receptors. For instance, docking simulations using AutoDock Vina evaluate interactions with kinase active sites .

Q. What strategies are employed to study the compound’s metabolic stability in vitro?

- Methodology : Incubate with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydrolyzed butanoate or hydroxylated aromatics) are identified using isotopic labeling or synthetic standards. Kinetic parameters (e.g., t₁/₂, Clint) are calculated to predict in vivo clearance .

Q. How can computational modeling guide the design of derivatives with enhanced agrochemical activity?

- Methodology : QSAR models correlate structural features (e.g., logP, polar surface area) with herbicidal efficacy. Molecular dynamics simulations assess membrane permeability (e.g., POPC lipid bilayers). Substituent variations (e.g., replacing ethyl ester with methyl or tert-butyl) are screened in silico for improved bioavailability .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in related ester derivatives?

- Methodology : Chiral HPLC (Chiralpak AD-H column) or X-ray crystallography (if single crystals are obtainable) determines enantiomeric excess. For example, ethyl 4-(acetyloxy)butanoate derivatives require NOESY or VCD (vibrational circular dichroism) to confirm configurations .

Q. Data Contradictions and Validation

Q. How are discrepancies in reported melting points or spectral data addressed?

- Methodology : Cross-validate with independent synthesis batches and standardized protocols (e.g., DSC for melting points). Contradictions may arise from polymorphic forms or residual solvents; thus, XRD and Karl Fischer titration are critical .

Q. What experimental evidence supports the compound’s stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolysis rates are quantified in buffered solutions (pH 1–10) to identify degradation pathways (e.g., ester cleavage to butanoic acid derivatives) .

Properties

Molecular Formula |

C12H14ClFO3 |

|---|---|

Molecular Weight |

260.69 g/mol |

IUPAC Name |

ethyl 4-(2-chloro-5-fluorophenoxy)butanoate |

InChI |

InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-8-9(14)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

FCCCIEHCEWLXFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=CC(=C1)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.